Cas no 885331-17-9 ((1,3-oxazol-2-yl)methanamine)

(1,3-oxazol-2-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- Oxazol-2-ylmethanamine
- 1,3-oxazol-2-ylmethanamine
- 2-Oxazolemethanamine
- C4H6N2O
- Oxazol-2-yl-methylamine
- OXAZOL-2-YL-METHYLAMINE HYDROCHLORIDE
- 2-AMINOMETHYL-OXAZOLE
- C-Oxazol-2-yl-methylamine
- Oxazol-2-ylmethylamine hydrochloride
- (1,3-oxazol-2-yl)methanamine
- OXAZOL-2-YL-METHYLAMINEHYDROCHLORIDE
- 885331-17-9
- 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic?acid
- DTXSID40596755
- ZLKZGKDNYHEPFV-UHFFFAOYSA-N
- oxazol-2-yl-methylamine, AldrichCPR
- EN300-303373
- MFCD04114925
- 2-aminomethyloxazole
- AKOS006282498
- FT-0708923
- 1,3-OXAZOL-2-YLMETHYLAMINE
- Oxazol-2-ylmethylamine
- BCP04231
- (oxazol-2-yl)methylamine
- OXAZOL-2-YLMETHYLAMINE HCL
- 1-(1,3-OXAZOL-2-YL)METHANAMINE
- AB19275
- DB-003742
-
- MDL: MFCD06738929
- インチ: InChI=1S/C4H6N2O/c5-3-4-6-1-2-7-4/h1-2H,3,5H2
- InChIKey: ZLKZGKDNYHEPFV-UHFFFAOYSA-N
- SMILES: C1=COC(=N1)CN
計算された属性
- 精确分子量: 98.04800
- 同位素质量: 98.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 7
- 回転可能化学結合数: 1
- 複雑さ: 57.7
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- Surface Charge: 0
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 52Ų
じっけんとくせい
- PSA: 52.05000
- LogP: 0.83360
(1,3-oxazol-2-yl)methanamine Security Information
- 危険カテゴリコード: 22
-
危険物標識:
(1,3-oxazol-2-yl)methanamine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(1,3-oxazol-2-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-303373-0.25g |
(1,3-oxazol-2-yl)methanamine |
885331-17-9 | 95.0% | 0.25g |
$189.0 | 2025-03-19 | |
Enamine | EN300-303373-5g |
(1,3-oxazol-2-yl)methanamine |
885331-17-9 | 5g |
$1157.0 | 2023-09-06 | ||
Chemenu | CM190796-1g |
Oxazol-2-ylmethanamine |
885331-17-9 | 97% | 1g |
$898 | 2021-08-05 | |
Enamine | EN300-303373-2.5g |
(1,3-oxazol-2-yl)methanamine |
885331-17-9 | 95.0% | 2.5g |
$447.0 | 2025-03-19 | |
eNovation Chemicals LLC | Y1127992-250mg |
Oxazol-2-yl-methylamine |
885331-17-9 | 95% | 250mg |
$185 | 2024-07-28 | |
eNovation Chemicals LLC | Y1127992-100mg |
Oxazol-2-yl-methylamine |
885331-17-9 | 95% | 100mg |
$190 | 2024-07-28 | |
Enamine | EN300-303373-0.05g |
(1,3-oxazol-2-yl)methanamine |
885331-17-9 | 95.0% | 0.05g |
$173.0 | 2025-03-19 | |
Enamine | EN300-303373-0.1g |
(1,3-oxazol-2-yl)methanamine |
885331-17-9 | 95.0% | 0.1g |
$181.0 | 2025-03-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0002-500mg |
Oxazol-2-yl-methylamine |
885331-17-9 | 96% | 500mg |
1687.6CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0002-50mg |
Oxazol-2-yl-methylamine |
885331-17-9 | 96% | 50mg |
932.85CNY | 2021-05-08 |
(1,3-oxazol-2-yl)methanamine 関連文献
-
José M. Fraile,José I. García,Mark A. Harmer,Clara I. Herrerías,José A. Mayoral,Oliver Reiser,Heiko Werner J. Mater. Chem. 2002 12 3290
(1,3-oxazol-2-yl)methanamineに関する追加情報
Introduction to (1,3-oxazol-2-yl)methanamine (CAS No. 885331-17-9)
(1,3-oxazol-2-yl)methanamine, with the CAS number 885331-17-9, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The oxazole ring, a key feature of this compound, contributes to its stability and reactivity, making it a valuable scaffold for drug development.
The compound's structure consists of an oxazole ring linked to a methanamine group. This configuration allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. The oxazole ring is known for its ability to participate in hydrogen bonding and metal coordination, which are crucial for the design of bioactive molecules.
In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. Studies have shown that these compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the amine group in (1,3-oxazol-2-yl)methanamine enhances its potential as a pharmacophore, facilitating interactions with biological targets.
One of the most compelling aspects of (1,3-oxazol-2-yl)methanamine is its role in the development of novel therapeutic agents. Researchers have been exploring its use in synthesizing small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its efficacy in inhibiting enzymes involved in cancer progression. The compound's ability to modulate these enzymatic activities makes it a promising candidate for further investigation.
The synthesis of (1,3-oxazol-2-yl)methanamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired framework.
From a computational chemistry perspective, the molecular modeling of (1,3-oxazol-2-yl)methanamine has provided valuable insights into its interactions with biological targets. These studies have helped in understanding the binding modes and affinity of the compound towards specific receptors. This information is crucial for designing more effective drugs with improved pharmacokinetic profiles.
The pharmaceutical industry has shown considerable interest in developing derivatives of (1,3-oxazol-2-yl)methanamine for clinical applications. Preclinical studies have highlighted its potential in treating various conditions, including neurodegenerative diseases and autoimmune disorders. The compound's ability to cross the blood-brain barrier and exert targeted effects makes it an attractive option for drug development.
Environmental considerations also play a role in the research and application of (1,3-oxazol-2-yl)methanamine. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce environmental impact. Green chemistry principles are being integrated into the synthesis process to ensure that the production of this compound is both efficient and eco-friendly.
The future prospects of (1,3-oxazol-2-yl)methanamine are promising, with ongoing research aimed at uncovering new applications and improving existing ones. Collaborative efforts between academia and industry are essential to translate laboratory findings into viable therapeutic solutions. As our understanding of this compound grows, so does its potential to contribute to advancements in medicine and chemistry.
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